molecular formula C6H2BrFINO2 B1381550 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene CAS No. 1807231-62-4

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene

Cat. No. B1381550
M. Wt: 345.89 g/mol
InChI Key: FVCMIOYZAUXGGD-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-3-iodo-4-nitrobenzene” is a benzene derivative with bromo, fluoro, iodo, and nitro substituents . It’s a complex organic compound that falls under the category of aromatic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The exact method would depend on the desired order of substituents and the specific conditions of the reaction .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-fluoro-3-iodo-4-nitrobenzene” would consist of a benzene ring with the bromo, fluoro, iodo, and nitro substituents attached at the 1st, 2nd, 3rd, and 4th positions respectively . The exact structure can be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

“1-Bromo-2-fluoro-3-iodo-4-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed Stille cross-coupling reactions . The exact reactions would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-fluoro-3-iodo-4-nitrobenzene” would depend on its structure. For instance, it’s likely to be a solid at room temperature . Its solubility in different solvents, melting point, boiling point, and other properties can be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Analysis

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene is a compound with potential applications in the synthesis and chemical analysis. One study detailed the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane. The result was a product with high radiochemical purity, indicating potential uses in radiochemical syntheses and pharmaceutical applications (Klok et al., 2006).

Material Sciences and Nanotechnology

The molecule has shown potential in material sciences and nanotechnology. For instance, 1-iodo-4-nitrobenzene, a similar compound, has been used to construct nanowires on graphite surfaces, hinting at possible uses of 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene in nanowire construction or surface modification (Jiang, Wang, & Deng, 2007).

Chemical Interaction Studies

This compound could also serve as a model for studying chemical interactions and reaction mechanisms. For instance, the study of radical anions of 1-bromo-4-nitrobenzene in ionic liquids revealed insights into the reactivity of such compounds, potentially serving as a basis for understanding the behavior of 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene in similar environments (Ernst et al., 2013).

Spectroscopic Investigation

Spectroscopic studies of related compounds, such as 1-bromo-3-fluorobenzene, provide a fundamental understanding of molecular vibrations, electronic properties, and geometrical structure. This knowledge can be crucial for designing experiments and interpreting results involving 1-Bromo-2-fluoro-3-iodo-4-nitrobenzene (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Safety And Hazards

“1-Bromo-2-fluoro-3-iodo-4-nitrobenzene” is likely to be hazardous. It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCMIOYZAUXGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-iodo-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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